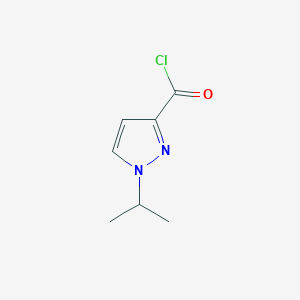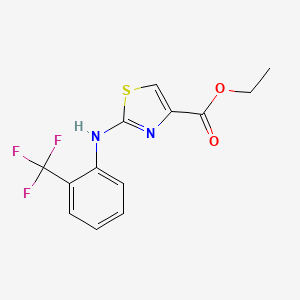
2-(2-Trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester
Descripción general
Descripción
The compound “2-(2-Trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester” is a complex organic molecule. It contains several functional groups, including a trifluoromethyl group, a phenylamino group, a thiazole ring, and an ethyl ester group123. However, specific information about this compound is not readily available in the literature.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the trifluoromethyl group could be introduced via a reaction with a trifluoromethylating reagent4. The phenylamino group could be introduced via a reaction with an aniline derivative4. The thiazole ring could be formed via a cyclization reaction4. Finally, the ethyl ester group could be introduced via an esterification reaction4. However, without specific literature sources, this is speculative.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group would likely be attached to the phenyl ring, which would be connected to the thiazole ring via the amino group5. The carboxylic acid ethyl ester group would be attached to the thiazole ring5. However, without a specific 3D structure or a detailed description, this is speculative.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol6. The trifluoromethyl group could potentially participate in various reactions, such as nucleophilic substitution or elimination7. However, without specific experimental data, this is speculative.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For instance, its solubility would depend on the polarity of its functional groups910. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules5. However, without specific experimental data, this is speculative.Aplicaciones Científicas De Investigación
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method : The process involves the use of a palladium catalyst and an organoboron reagent . The specific procedures would depend on the exact nature of the reaction.
- Results : The outcomes of such reactions are typically new carbon–carbon bonds, which are fundamental in the synthesis of many organic compounds .
-
Drug Design and Delivery
- Field : Pharmacology
- Application : Boronic acids and their esters, which could potentially include this compound, are considered for the design of new drugs and drug delivery devices .
- Method : The specific methods would depend on the exact nature of the drug or delivery device being designed .
- Results : The outcomes could potentially include new drugs or drug delivery devices .
-
Tandem Stereoselective Functionalization
- Field : Organic Chemistry
- Application : This compound could potentially be used in a tandem stereoselective functionalization and intramolecular cyclization reaction .
- Method : The process involves a reaction with arylboronic acids . The specific procedures would depend on the exact nature of the reaction.
- Results : The outcomes of such reactions are typically new compounds, which are fundamental in the synthesis of many organic compounds .
-
Neutron Capture Therapy
- Field : Medical Physics
- Application : Boronic acids and their esters, which could potentially include this compound, are considered for neutron capture therapy . This is a type of radiation therapy that is used to treat certain types of cancers .
- Method : The specific methods would depend on the exact nature of the therapy being administered .
- Results : The outcomes could potentially include successful treatment of certain types of cancers .
-
Trifluoromethylpyridine Derivatives
- Field : Organic Chemistry
- Application : Trifluoromethylpyridine derivatives, which could potentially include this compound, are used in the development of active ingredients .
- Method : The specific methods would depend on the exact nature of the active ingredient being developed .
- Results : The outcomes could potentially include new active ingredients .
-
Hydrolysis Studies
- Field : Biochemistry
- Application : Boronic acids and their esters, which could potentially include this compound, are used in studies of hydrolysis . These compounds are only marginally stable in water, and the kinetics of their hydrolysis is dependent on the substituents in the aromatic ring .
- Method : The specific methods would involve studying the rate of reaction of these compounds with water .
- Results : The outcomes could potentially include a better understanding of the stability of these compounds in water .
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used1112. For instance, if it is a volatile liquid, it could pose a risk of inhalation. If it is a strong acid or base, it could pose a risk of burns. However, without specific safety data, this is speculative.
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. For instance, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects. If it has industrial applications, future research could focus on finding more efficient and sustainable methods of production8. However, without specific information about its potential applications, this is speculative.
Please note that the above analysis is based on general knowledge and assumptions, and specific information about this compound may not be readily available in the literature. For a more accurate and detailed analysis, specific experimental data and literature sources would be needed.
Propiedades
IUPAC Name |
ethyl 2-[2-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c1-2-20-11(19)10-7-21-12(18-10)17-9-6-4-3-5-8(9)13(14,15)16/h3-7H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCADGGZYOKRIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



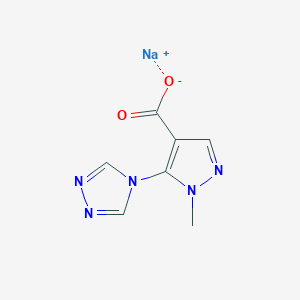
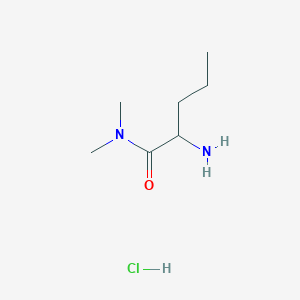
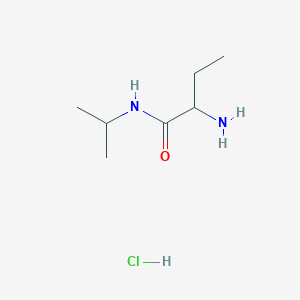
![3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405769.png)
![2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405770.png)
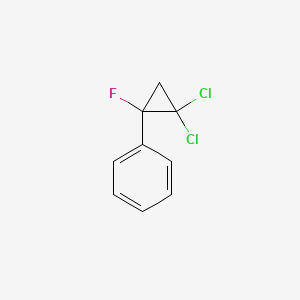
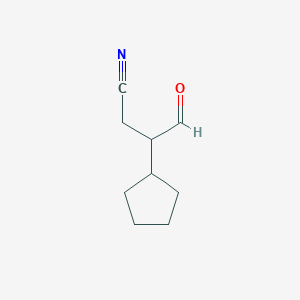
![2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1405775.png)
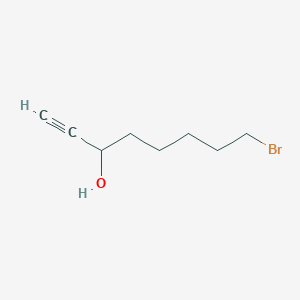
![2-Thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1405779.png)
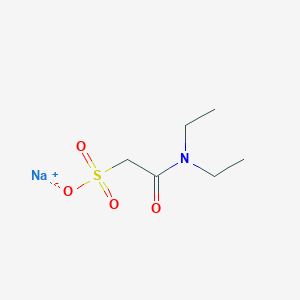
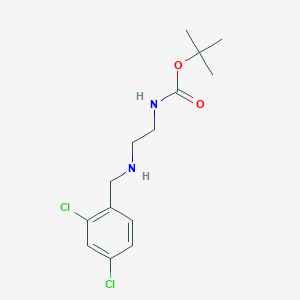
![tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1405784.png)
